N-(吡嗪-2-基)苯甲酰胺

描述

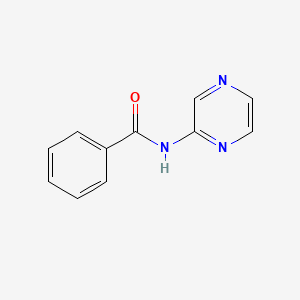

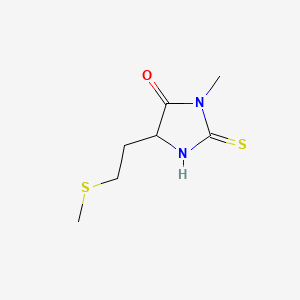

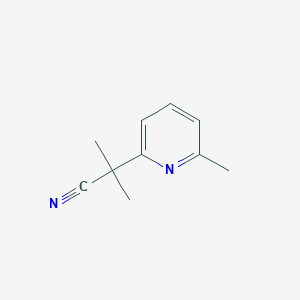

“N-(pyrazin-2-yl)benzamide” is a compound that has been studied for its potential antimycobacterial activity . It is a type of benzamide, which is an organic compound containing a carboxamido substituent attached to a benzene ring . The molecular weight of a similar compound, 3-amino-N-(pyrazin-2-yl)benzamide, is 214.23 .

Synthesis Analysis

The synthesis of “N-(pyrazin-2-yl)benzamide” and its derivatives has been reported in several studies . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis

The molecular structure of “N-(pyrazin-2-yl)benzamide” and its derivatives has been analyzed in several studies . The substantial differences in in silico calculated properties (hydrogen-bond pattern analysis, molecular electrostatic potential, HOMO and LUMO) can justify the differences in biological activities between N-pyrazinylbenzamides and N-phenylpyrazine-2-carboxamides .Chemical Reactions Analysis

The chemical reactions involving “N-(pyrazin-2-yl)benzamide” and its derivatives have been studied . These compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .科学研究应用

抗分枝杆菌剂

N-(吡嗪-2-基)苯甲酰胺衍生物已被探索为潜在的抗分枝杆菌剂。Zítko 等人 (2018) 的一项研究表明,一些 N-吡嗪基苯甲酰胺对结核分枝杆菌和其他分枝杆菌菌株表现出抑制活性,某些衍生物对细菌和真菌菌株表现出广谱活性。发现具有氯取代的衍生物更具活性,尤其是对结核分枝杆菌(Zítko 等人,2018)。

抗结核剂

Srinivasarao 等人 (2020) 合成了新型 N-(吡嗪-2-基)苯甲酰胺衍生物,并评估了它们对结核分枝杆菌的抗结核活性。几种化合物表现出显着的活性,对人体细胞的毒性低,突出了它们作为抗结核剂的潜力(Srinivasarao 等人,2020)。

无催化剂合成应用

Liu 等人 (2014) 探索了 N-(吡嗪-2-基)苯甲酰胺衍生物的无催化剂合成。该方法允许在温和条件下快速合成,可能为生产这些化合物提供一种更高效且更环保的方法(Liu 等人,2014)。

抗癌评估

Gopal Senthilkumar 等人 (2021) 合成了一种新的 N-(吡嗪-2-基)苯甲酰胺衍生物,并评估了其抗菌、抗真菌和抗癌活性。该化合物对乳腺癌细胞显示出有希望的结果,表明在癌症研究中具有潜在应用(Gopal Senthilkumar 等人,2021)。

自噬调节

Ai 等人 (2017) 的一项研究发现,N-(吡嗪-2-基)苯甲酰胺衍生物可以调节癌细胞中的自噬。这些化合物显示出抗增殖活性并影响 mTORC1 活性和自噬,表明它们具有作为具有抗癌特性的新型自噬调节剂的潜力(Ai 等人,2017)。

药物开发中的杂化共晶

Al-Otaibi 等人 (2020) 研究了涉及吡嗪酰胺(一种与 N-(吡嗪-2-基)苯甲酰胺相关的化合物)的共晶的形成。这些共晶表现出对结核病的潜在抑制活性,可用于开发新的抗结核药。此外,它们在用于能量转换的光伏系统中显示出前景,表明具有广泛的应用(Al-Otaibi 等人,2020)。

电子和非线性光学性质

Ahmad 等人 (2021) 研究了 5-芳基-N-(吡嗪-2-基)噻吩-2-甲酰胺的电子和非线性光学性质,展示了 N-(吡嗪-2-基)苯甲酰胺衍生物在材料科学领域的潜力,特别是在开发具有非线性光学性质的材料方面(Ahmad 等人,2021)。

等排抗分枝杆菌化合物

Nawrot 等人 (2020) 研究了与 N-吡嗪基苯甲酰胺等排的 N-吡啶基苯甲酰胺的抗分枝杆菌活性。该研究提供了对这些化合物的构效关系的见解,其中几个化合物表现出有希望的抗分枝杆菌活性(Nawrot 等人,2020)。

组蛋白脱乙酰酶抑制剂

Saito 等人 (1999) 探索了一种合成的苯甲酰胺衍生物,与 N-(吡嗪-2-基)苯甲酰胺密切相关,作为组蛋白脱乙酰酶的抑制剂。该化合物在体内对各种人类肿瘤表现出显着的抗肿瘤活性,表明在癌症治疗中具有潜在应用(Saito 等人,1999)。

安全和危害

未来方向

The future directions for “N-(pyrazin-2-yl)benzamide” research could involve further development of its derivatives for potential therapeutic applications . For instance, a study has reported the synthesis of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives and evaluated them for their anti-tubercular activity . Another study has reported the synthesis of N-(pyridin-2-yl)-benzamides from aminopyridine and trans-beta-nitrostyrene by Fe2Ni-BDC bimetallic metal–organic frameworks .

作用机制

Target of Action

N-(pyrazin-2-yl)benzamide, also known as N-pyrazin-2-ylbenzamide, has been found to interact with human glucokinase (GK) . Glucokinase is a cytosolic enzyme primarily expressed in pancreatic β-cells and liver hepatocytes . It plays a crucial role in glucose metabolism by converting glucose to glucose-6-phosphate .

Mode of Action

N-(pyrazin-2-yl)benzamide acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that enhances the enzyme’s activity . In the case of N-(pyrazin-2-yl)benzamide, it increases the catalytic action of GK .

Biochemical Pathways

The activation of GK by N-(pyrazin-2-yl)benzamide affects the glucose metabolic pathway . By increasing the conversion of glucose to glucose-6-phosphate, it enhances the utilization of glucose, thereby reducing blood glucose levels . This makes N-(pyrazin-2-yl)benzamide a potential therapeutic agent for type-2 diabetes .

Pharmacokinetics

Lipophilic drugs are generally well absorbed and can easily cross cell membranes, potentially improving bioavailability .

Result of Action

The activation of GK by N-(pyrazin-2-yl)benzamide leads to a significant hypoglycemic effect . This is due to the enhanced utilization of glucose, resulting in lower blood glucose levels . This makes it a potential therapeutic agent for managing type-2 diabetes .

生化分析

Biochemical Properties

N-(pyrazin-2-yl)benzamide has been identified as an allosteric activator of glucokinase (GK), a key enzyme controlling blood glucose levels . It interacts with GK, leading to its activation . The nature of these interactions is complex and involves binding at specific sites on the GK protein .

Cellular Effects

The effects of N-(pyrazin-2-yl)benzamide on cells are primarily related to its influence on GK activity. By activating GK, it can impact cell signaling pathways, gene expression, and cellular metabolism . This can lead to changes in blood glucose levels, which are critical for cellular function .

Molecular Mechanism

N-(pyrazin-2-yl)benzamide exerts its effects at the molecular level through its interactions with GK. It binds to specific sites on the GK protein, leading to its activation . This can result in changes in gene expression and enzyme activity, influencing cellular function .

Temporal Effects in Laboratory Settings

The effects of N-(pyrazin-2-yl)benzamide have been observed over time in laboratory settings. It has been found to have a stable interaction with GK, with no significant degradation observed . Long-term effects on cellular function have been observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of N-(pyrazin-2-yl)benzamide vary with different dosages in animal models. At certain thresholds, it has been observed to have significant hypoglycemic activity . High doses may lead to adverse effects .

Metabolic Pathways

N-(pyrazin-2-yl)benzamide is involved in the glucose metabolism pathway through its interaction with GK . It can influence metabolic flux and metabolite levels by altering GK activity .

Transport and Distribution

Its interaction with GK suggests that it may be localized to areas where GK is present .

Subcellular Localization

The subcellular localization of N-(pyrazin-2-yl)benzamide is likely related to its interaction with GK. As GK is typically localized in the cytoplasm, it is likely that N-(pyrazin-2-yl)benzamide is also found in this compartment .

属性

IUPAC Name |

N-pyrazin-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c15-11(9-4-2-1-3-5-9)14-10-8-12-6-7-13-10/h1-8H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSNKNGDGXSICN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,6-Dimethylbicyclo[3.1.1]heptane-2,4-dione](/img/structure/B3332133.png)

![2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide](/img/structure/B3332152.png)

![7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3332173.png)

![2-(Dichloromethyl)-5-fluoroimidazo[1,2-a]pyridine](/img/structure/B3332208.png)

![5-Methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B3332228.png)

![5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3332238.png)